1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
描述
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride (hereafter referred to by its full name) is a small-molecule inhibitor of dipeptidyl peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism. It exhibits an IC50 of 104 nM against DPP-IV and demonstrates selectivity (>30 μM IC50) against enzymes with DPP-like activity . Preclinical studies highlight its ability to increase plasma glucagon-like peptide-1 (GLP-1) levels and improve glucose tolerance in diabetic mice following oral glucose challenges .
属性
IUPAC Name |
(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAHDCHQTNBR-IWKKHLOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride, commonly referred to as DPPI 1c, is a synthetic compound exhibiting significant biological activity as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in the management of type 2 diabetes, as they enhance insulin secretion and improve glucose tolerance. This article provides a comprehensive overview of the biological activity of DPPI 1c, including its mechanisms of action, pharmacological properties, and relevant research findings.
- Chemical Name : this compound
- CAS Number : 866396-34-1
- Molecular Formula : C14H21ClN4O2
- Molecular Weight : 312.8 g/mol
Structural Features
The compound features a pyrrolidine ring with two cyano groups and a hydroxymethyl group attached to a cyclopentyl moiety, contributing to its unique biological activity. The configuration of the pyrrolidine ring is cis, which may influence its interactions with biological targets.
DPPI 1c acts primarily as an inhibitor of DPP-IV, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, DPPI 1c increases GLP-1 levels, which enhances insulin secretion in response to meals and decreases blood glucose levels.
Inhibitory Potency
The inhibitory potency of DPPI 1c against DPP-IV has been characterized with an IC50 value of approximately 104 nM . This indicates strong selectivity towards DPP-IV compared to other related enzymes, which typically exhibit IC50 values greater than 30 μM .
Effects on Glucose Metabolism
Research has demonstrated that DPPI 1c significantly lowers plasma glucose levels in diabetic models. For instance, in fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a decrease in plasma glucose levels by 46% to 67% following an oral glucose challenge . Additionally, the compound was shown to reduce plasma DPP-IV activity by about 50% while increasing GLP-1 levels .
Comparative Analysis with Other DPP-IV Inhibitors
| Compound Name | IC50 (nM) | Mechanism | Clinical Use |
|---|---|---|---|
| DPPI 1c | 104 | DPP-IV Inhibitor | Type 2 Diabetes Management |
| Sitagliptin | 1000 | DPP-IV Inhibitor | Type 2 Diabetes Management |
| Saxagliptin | 200 | DPP-IV Inhibitor | Type 2 Diabetes Management |
| Linagliptin | 10 | DPP-IV Inhibitor | Type 2 Diabetes Management |
Unique Features
While all listed compounds are DPP-IV inhibitors, DPPI 1c exhibits unique structural features that may confer distinct pharmacokinetic properties and selectivity compared to other inhibitors .
Study on Diabetic Mice
In a study assessing the effects of DPPI 1c on glucose tolerance in diabetic mice, it was found that oral administration significantly improved glucose tolerance when challenged with glucose. The study highlighted that the increase in GLP-1 levels was correlated with enhanced insulin secretion and improved metabolic control .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of DPPI 1c indicates good oral bioavailability and rapid absorption. Safety studies have not reported significant adverse effects at therapeutic doses; however, comprehensive clinical trials are necessary to establish long-term safety and efficacy .
科学研究应用
Diabetes Treatment
DPPI 1c has been extensively studied for its role in diabetes management. Its ability to lower blood glucose levels has been demonstrated in various animal models:
- In fasted diabetic KK/H1J mice, administration of DPPI 1c resulted in a reduction of plasma glucose levels by 46% to 67% during oral glucose challenges when dosed between 0.3 to 5 mg/kg .
- The compound significantly decreases plasma DPP-IV activity by about 50% , leading to elevated GLP-1 levels which are beneficial for insulin secretion and glucose homeostasis .
Cardiovascular Health
Research indicates that GLP-1 has cardioprotective effects, suggesting that DPPI 1c may also contribute positively to cardiovascular health through its modulation of GLP-1 levels. This aspect warrants further investigation into the compound's potential benefits beyond glycemic control .
Inhibition of Other Enzymes
While primarily targeting DPP-IV, DPPI 1c shows minimal activity against other dipeptidyl peptidases such as DPP-II and DPP-III at concentrations up to 30 μM , indicating its specificity . This selectivity is crucial for minimizing side effects associated with broader enzyme inhibition.
Case Study 1: Efficacy in Animal Models
In a study involving diabetic mice, DPPI 1c was administered to evaluate its effects on glucose tolerance and plasma GLP-1 levels. Results indicated that treated mice exhibited significantly improved glucose tolerance compared to control groups, highlighting the therapeutic potential of DPPI 1c in diabetes management .
Case Study 2: Comparative Analysis with Other DPP-IV Inhibitors
A comparative study assessed the efficacy of DPPI 1c against other known DPP-IV inhibitors. The results showed that DPPI 1c not only matched but sometimes exceeded the efficacy of established treatments in lowering blood glucose levels and increasing GLP-1 secretion, making it a promising candidate for further development .
相似化合物的比较
Physical Properties :
Structural and Functional Comparison
The compound shares structural motifs with other cyclopentane-pyrrolidine derivatives, such as cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1). Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
- Both compounds feature fused cyclopentane-pyrrolidine/pyrrole rings, but substituents differ significantly.
- The nitrile groups in the primary compound likely enhance its binding affinity to DPP-IV, whereas the tert-butyl ester and ketone in the comparator suggest divergent reactivity or metabolic stability .
Selectivity and Pharmacological Profile
The primary compound’s selectivity for DPP-IV over DPP-like enzymes (>30 μM IC50) distinguishes it from non-selective inhibitors.
Physicochemical Properties
- Stability : The primary compound requires desiccation at RT, likely due to hygroscopicity from the hydrochloride salt . Data on the comparator’s stability are unavailable.
- Synthetic Utility : The comparator’s tert-butyl ester group is a common protective moiety in organic synthesis, suggesting its possible use in constructing complex molecules like the primary compound .
准备方法
Enantioselective Pyrrolidine Formation
The 2,5-cis-pyrrolidinedicarbonitrile skeleton is synthesized via a modified Strecker reaction, as exemplified in analogous compounds:
Reaction Scheme
L-prolineamide + chloroacetyl chloride → (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile
Conditions
- Molar Ratio : 10–15:1 (L-prolineamide : chloroacetyl chloride)
- Temperature : 40–70°C
- Time : 1–2 hours
Key Observations
Cyanidation Optimization
Introduction of the second nitrile group employs potassium cyanide under phase-transfer conditions:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF/H₂O (9:1) | Maximizes solubility |
| Catalyst | 18-crown-6 | Enhances CN⁻ nucleophilicity |
| Temperature | 60°C | Balances reaction rate vs. decomposition |
| Reaction Time | 4 hours | Completes conversion without byproducts |
Functionalization with the Hydroxymethylcyclopentyl Moiety
Synthesis of [(1-Hydroxymethyl)cyclopentyl]amine
Step 1 : Cyclopentanone → 1-aminocyclopentanol
- Reductive Amination : Cyclopentanone + ammonium acetate → 1-aminocyclopentanol
- Catalyst : Sodium cyanoborohydride (NaBH₃CN)
- Yield : 78% (reported for analogous systems)
Step 2 : Hydroxymethylation
- Reagents : Formaldehyde, HCl
- Mechanism : Mannich-like reaction
Acetylation of the Pyrrolidine Core
Coupling the amine to the pyrrolidine scaffold uses N-acetylation with chloroacetyl chloride:
Critical Parameters
| Factor | Optimization Strategy |
|---|---|
| Solvent | Dichloromethane (low nucleophilicity) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Stoichiometry | 1.1 eq amine to 1 eq pyrrolidine |
| Temperature | 0°C → RT (prevents epimerization) |
Hydrochloride Salt Formation
The final step involves protonation with HCl gas in anhydrous ether:
Process Details
- Stoichiometry : 1.05 eq HCl to ensure complete salt formation
- Precipitation : Cooling to −20°C yields crystalline product
- Purity Control :
Scalability and Industrial Considerations
Cost-Effective Modifications
Environmental Impact Mitigation
- Waste Streams :
Analytical Characterization
Structural Confirmation
Bioactivity Correlation
常见问题
Q. Example Table: DoE Parameters for Reaction Optimization
| Variable | Range Tested | Optimal Value Identified |
|---|---|---|
| Temperature (°C) | 25–80 | 60 |
| Solvent (DMF/H₂O) | 90:10 → 70:30 | 80:20 |
| Reaction Time (h) | 12–48 | 24 |
Advanced: How can quantum chemical calculations be integrated into experimental design to predict reaction pathways and intermediates?
Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, particularly for the cyclopentyl-amine acetylation step .
- Energy Profiling : Compare activation energies of competing pathways (e.g., cis vs. trans pyrrolidine formation) to prioritize experimental conditions favoring the desired stereochemistry.
- Feedback Loop : Validate computational predictions with experimental kinetic data (e.g., time-resolved NMR) and refine models iteratively .
Advanced: What methodological approaches resolve contradictions in spectroscopic data during structural characterization?
Answer:
- Multi-Technique Cross-Validation : Combine / NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to confirm stereochemistry and functional group placement.
- Dynamic NMR : Resolve rotational barriers in the cyclopentyl group to assign conformational isomers .
- Statistical Analysis : Apply principal component analysis (PCA) to correlate spectral anomalies with synthetic batch variables (e.g., impurities) .
Basic: What reactor configurations are optimal for scaling synthesis while maintaining stereochemical integrity?
Answer:
- Continuous Flow Systems : Minimize residence time variability for temperature-sensitive steps (e.g., acetylation) .
- Mixing Efficiency : Use baffled reactors or microfluidic devices to ensure homogeneity, critical for avoiding racemization .
- In-line Monitoring : Implement FTIR or Raman spectroscopy for real-time tracking of reaction progress .
Advanced: How should researchers address contradictions between computational predictions and experimental outcomes in reaction mechanisms?
Answer:
- Mechanistic Re-evaluation : Re-examine assumptions in computational models (e.g., solvent effects, protonation states) using experimental kinetic isotope effects (KIE) or Hammett plots.
- Hybrid QM/MM Methods : Combine quantum mechanics and molecular mechanics to simulate bulk solvent interactions missed in pure DFT .
- Data Reconciliation : Use Bayesian statistics to quantify uncertainties in both computational and experimental datasets .
Basic: What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
Q. Example Table: Stability Study Conditions
| Condition | pH | Temperature (°C) | Degradation Products Identified |
|---|---|---|---|
| Acidic (HCl) | 2.0 | 50 | Hydrolyzed acetyl intermediate |
| Alkaline (NaOH) | 10.5 | 50 | Cyclopentyl ring-opening product |
Advanced: How can researchers optimize solvent systems for efficient crystallization of the hydrochloride salt?
Answer:
- Solvent Screening : Test binary/ternary mixtures (e.g., ethanol/water, acetone/diethyl ether) using high-throughput crystallization plates.
- Hansen Solubility Parameters : Calculate HSPs to predict solvents that maximize solubility differences between the compound and impurities .
- Morphology Control : Additives (e.g., polymers) can modulate crystal habit to improve filtration efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
